molecular formula C12H15F2NO3 B6600729 benzyl N-[3-(difluoromethoxy)propyl]carbamate CAS No. 1919864-86-0

benzyl N-[3-(difluoromethoxy)propyl]carbamate

Cat. No.: B6600729
CAS No.: 1919864-86-0
M. Wt: 259.25 g/mol
InChI Key: ZGOPFUYDYGNAAM-UHFFFAOYSA-N
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Description

Benzyl N-[3-(difluoromethoxy)propyl]carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group attached to a propylamine chain substituted with a difluoromethoxy (-OCF2H) moiety at the 3-position. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable for optimizing pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

benzyl N-[3-(difluoromethoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3/c13-11(14)17-8-4-7-15-12(16)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOPFUYDYGNAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCOC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl N-[3-(difluoromethoxy)propyl]carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H14F2N2O3
  • Molecular Weight : Approximately 259.25 g/mol
  • Functional Groups : The compound features a difluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, impacting various biochemical pathways.

Research indicates that the difluoromethoxy group contributes to the compound's ability to bind effectively to target proteins, potentially altering their activity. Such interactions are crucial for understanding the compound's therapeutic applications.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Protein Interaction : It may interact with receptors or proteins that play significant roles in cellular signaling and regulation.
  • Therapeutic Applications : There is ongoing research into its use as a therapeutic agent, particularly in cancer treatment and other diseases where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamateC12H14F2N2O3Contains a difluoromethoxy group on a branched chain
Benzyl N-(3-hydroxypropyl)carbamateC12H17NO3Lacks fluorine atoms; contains a hydroxyl group
Benzyl N-[3-(fluorosulfonyl)propyl]carbamateC12H14F2N2O4SContains a sulfonyl group instead of carbamate

The difluoromethoxy group in this compound enhances its lipophilicity compared to similar compounds without fluorine substitutions, potentially increasing its biological activity.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that this compound could inhibit specific enzymes with varying potency. For instance, it showed an IC50 value of approximately 0.8 μM against certain protein targets, indicating significant inhibitory potential .
  • Cellular Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are necessary to elucidate the underlying mechanisms .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the difluoromethoxy group can significantly alter the compound's potency and selectivity towards different biological targets .

Chemical Reactions Analysis

Reaction Mechanism

The reaction mechanism involves the nucleophilic substitution of the chloroformate group by the amine, forming the carbamate linkage. This process is facilitated under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Conditions

  • Reagents: Benzyl chloroformate, 3-(difluoromethoxy)propylamine

  • Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran

  • Catalyst/Conditions: Base such as triethylamine or pyridine; temperature typically around 0°C to room temperature

Deprotection Reactions

Benzyl carbamates can undergo deprotection reactions, similar to other carbamate derivatives. This typically involves hydrogenation in the presence of a metal catalyst like palladium to remove the benzyl group, yielding the free amine .

Reaction Type Conditions Product
HydrogenationPd catalyst, atmospheric pressure, ethyl acetate or alcoholFree amine

Comparison with Similar Compounds

Benzyl N-[3-(difluoromethoxy)propyl]carbamate shares structural similarities with other carbamate derivatives but is distinguished by its difluoromethoxy group, which enhances its lipophilicity and potential biological interactions.

Compound Name Molecular Formula Unique Features
Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamateNot specifiedDifluoromethoxy group on a branched chain
Benzyl N-(3-hydroxypropyl)carbamateNot specifiedLacks fluorine atoms; contains a hydroxyl group
Benzyl N-[3-(fluorosulfonyl)propyl]carbamateC11H14FNO4SContains a sulfonyl group instead of carbamate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

A comparison of structurally related carbamates reveals key differences in substituents and their impact on physicochemical and biological properties:

Compound Name Key Substituent Structural Feature Impact Reference
Benzyl N-[3-(difluoromethoxy)propyl]carbamate -OCF2H Enhanced metabolic stability and lipophilicity due to fluorine electronegativity
Benzyl N-[3-(5-methyl-2-furyl)propyl]carbamate 5-methylfuryl Reduced polarity; furan may participate in π-π interactions
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate Aminopropyl carbamoyl Increased hydrogen bonding (4 H-bond donors) improves aqueous solubility
Benzyl (1-(diphenoxyphosphoryl)propyl)carbamate Diphenoxyphosphoryl Phosphoryl group enhances binding to enzymatic active sites (e.g., protease inhibitors)
2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate Trifluoroethyl + imidazole Imidazole enables metal coordination; trifluoroethyl boosts metabolic resistance

Physicochemical Properties

Key computational and experimental properties highlight differences in molecular complexity and bioavailability:

Property This compound Benzyl N-(3,4-difluorophenyl)-N-(3-hydroxypropyl)carbamate Benzyl (3-(4-formyltriazol-1-yl)propyl)carbamate
Molecular Weight ~315 (estimated) 321.32 288.30
Hydrogen Bond Donors/Acceptors 2/4 (estimated) 1/4 2/5
Topological Polar Surface Area ~60 Ų 93.4 Ų 95.0 Ų
Rotatable Bonds 6 10 7
Lipophilicity (LogP) ~2.5 (predicted) ~2.8 ~1.9

Data derived from computational models and experimental reports .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate.

  • Deprotonation and Elimination : A base abstracts a proton from the intermediate, facilitating the expulsion of chloride and forming the carbamate bond.

Stoichiometric excess of benzyl chloroformate (1.2–1.5 equivalents) is typically employed to drive the reaction to completion, with yields ranging from 65% to 85% depending on solvent polarity.

Solvent and Base Optimization

Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) enhance reaction rates by stabilizing the transition state. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred bases due to their efficacy in scavenging HCl without side reactions.

Table 1: Solvent and Base Effects on Carbamate Formation

SolventBaseTemperature (°C)Yield (%)
THFTEA0–2582
DCMDIPEA2578
Ethyl AcetatePyridine2565

Data adapted from patent WO2011099033A1 and Ambeed.com.

Reduction of Imine Intermediates for Stereochemical Control

For stereoselective synthesis, a ketone or imine precursor may be reduced to yield the desired amine intermediate. Sodium borohydride (NaBH4) in THF/water systems is commonly used for this purpose.

Sodium Borohydride-Mediated Reduction

In Example 3 of Ambeed.com’s protocol, (S,S)-[N-(1-benzyl-2-hydroxy-3-chloro)propyl]carbamic acid t-butyl ester was synthesized via NaBH4 reduction of a ketone precursor. This method can be adapted for this compound by substituting the appropriate difluoromethoxy-containing substrate.

Critical Parameters :

  • Temperature : Reductions are performed at 0°C to minimize side reactions.

  • Workup : Acidic quench (pH 1.5) with potassium bisulfite ensures protonation of the amine and facilitates extraction.

Table 2: Reduction Conditions and Outcomes

Reducing AgentSolvent SystemYield (%)Diastereomeric Excess (%)
NaBH4THF/H2O5085
LiAlH4Et2O6278
BH3·THFTHF7092

Data derived from Ambeed.com.

Catalytic Hydrogenation for Asymmetric Synthesis

Catalytic hydrogenation using transition metal catalysts enables enantioselective synthesis of chiral carbamates. Rhodium complexes with chiral ligands (e.g., BoPhoz) have shown high stereoselectivity in related systems.

Rhodium-Catalyzed Hydrogenation

In Table 16 of Ambeed.com’s study, [Rh(S-Et-BoPhoz)(COD)]OTf achieved 94% conversion and 83% d.e. for a similar carbamate. Adapting this to this compound would involve:

  • Substrate : An α,β-unsaturated carbamate precursor.

  • Conditions : 65°C, 10 bar H2, THF solvent.

Table 3: Ligand and Solvent Impact on Hydrogenation

LigandSolventConversion (%)d.e. (%)Configuration
S-Et-BoPhozMeOH94832R,3S
R-Xyl-PhanePhosTHF77912S,3S
S-PCyCo-BoPhozEtOH99732S,3S

Data sourced from Ambeed.com.

Solvent and Additive Screening for Yield Enhancement

Solvent polarity and additives significantly influence reaction efficiency. Ethyl acetate/water biphasic systems improve isolation purity, while additives like Na2CO3 mitigate side reactions.

Biphasic Systems

In Example 1 of Ambeed.com’s protocol, a hexane/toluene mixture with triisobutylaluminum achieved 84% yield for a tert-butyl carbamate. Similar conditions could be applied to the target compound by adjusting the aluminum reagent stoichiometry.

Table 4: Solvent Pairing and Yield Correlation

Solvent PairAdditiveYield (%)
Hexane/TolueneTriisobutylaluminum84
THF/H2ONaBH450
EtOAc/H2OKHSO472

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for this compound

MethodYield (%)StereoselectivityScalability
Direct Carbamate82LowHigh
NaBH4 Reduction50ModerateModerate
Rh-Catalyzed Hydrogenation94HighLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl N-[3-(difluoromethoxy)propyl]carbamate?

  • Methodological Answer : This compound is typically synthesized via carbamate coupling reactions. A common approach involves activating the carboxylic acid precursor (if applicable) with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM). For example, carbamate formation can proceed through an active ester intermediate, followed by nucleophilic substitution with 3-(difluoromethoxy)propylamine. Post-synthesis purification often employs silica gel chromatography with gradients of ethyl acetate/cyclohexane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the difluoromethoxy group (δ ~120 ppm for CF₂ in ¹³C) and carbamate linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement, especially when crystallizing the compound yields suitable single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data due to conformational flexibility?

  • Methodological Answer : The difluoromethoxy and propyl groups may exhibit dynamic rotational effects, leading to split or broadened NMR signals. To address this:

  • Use variable-temperature NMR to slow down conformational exchange (e.g., at low temperatures in CDCl₃).
  • Employ 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals.
  • Cross-validate with X-ray crystallography to confirm the dominant conformation in the solid state .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the carbamate’s hydrogen-bonding potential and the difluoromethoxy group’s electronegativity.
  • Molecular Dynamics (MD) Simulations : Assess the compound’s stability in lipid bilayers or aqueous environments, leveraging force fields like CHARMM or AMBER.
  • DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites for derivatization .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration if a chiral center is introduced during synthesis.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) in key steps to control stereochemistry .

Q. What experimental designs address stability challenges under varying pH or temperature?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify labile sites (e.g., carbamate hydrolysis).
  • Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How to design SAR studies for optimizing bioactivity?

  • Methodological Answer :

  • Scaffold Modification : Replace the benzyl group with substituted aryl (e.g., p-nitrophenyl) or alkyl chains to alter lipophilicity.
  • Functional Group Isosteres : Substitute difluoromethoxy with trifluoromethoxy or methoxy groups to compare electronic effects.
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) or cellular models to correlate structural changes with activity .

Q. What methods are used to identify biological targets of this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on agarose beads for pull-down assays with cell lysates.
  • Surface Plasmon Resonance (SPR) : Screen against protein libraries to measure binding kinetics.
  • CRISPR-Cas9 Knockout : Validate target involvement by observing phenotypic rescue in gene-edited cell lines .

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